![molecular formula C22H38OS B14147977 [(1-Methoxypentadecyl)sulfanyl]benzene CAS No. 89036-88-4](/img/structure/B14147977.png)
[(1-Methoxypentadecyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methoxypentadecyl)sulfanyl]benzene is an organic compound with the molecular formula C22H38OS It is a derivative of benzene, where a methoxypentadecyl group is attached to the benzene ring via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxypentadecyl)sulfanyl]benzene typically involves the reaction of benzene with a suitable methoxypentadecyl sulfide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with a methoxypentadecyl thiol under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methoxypentadecyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, demethylated products
Substitution: Nitro-substituted benzene derivatives
Aplicaciones Científicas De Investigación
[(1-Methoxypentadecyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1-Methoxypentadecyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxy groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing the compound to modify its chemical environment.
Comparación Con Compuestos Similares
[(1-Methoxypentadecyl)sulfanyl]benzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:
[(1-Methoxypentadecyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(1-Methoxypentadecyl)sulfonyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
[(1-Methoxypentadecyl)oxy]benzene: Has an ether linkage instead of a sulfanyl group.
Propiedades
Número CAS |
89036-88-4 |
|---|---|
Fórmula molecular |
C22H38OS |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
1-methoxypentadecylsulfanylbenzene |
InChI |
InChI=1S/C22H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23-2)24-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |
Clave InChI |
SNNNYBRCKIVJBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


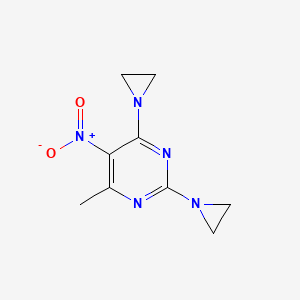
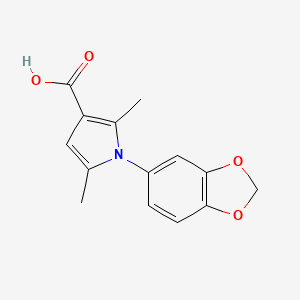

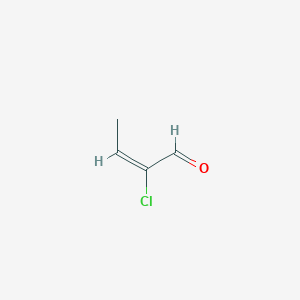

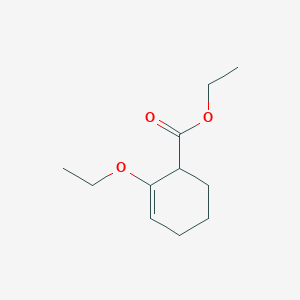
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
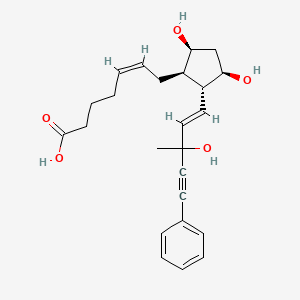
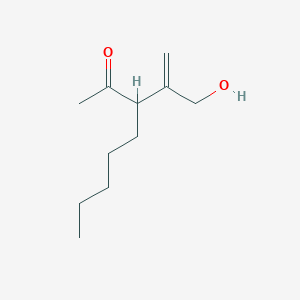


![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
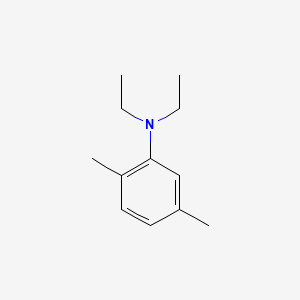
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
